molecular formula C6H14ClNO2 B13695685 O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride

O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride

Cat. No.: B13695685
M. Wt: 167.63 g/mol
InChI Key: QEXBGHHKWHKSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride typically involves the reaction of tetrahydropyran derivatives with hydroxylamine. One common method includes the use of tetrahydropyran-2-yl derivatives, which are reacted with hydroxylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamine derivatives. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form stable intermediates with electrophiles, leading to the formation of oximes, nitriles, and other derivatives. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

O-(oxan-4-ylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-9-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H

InChI Key

QEXBGHHKWHKSKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CON.Cl

Origin of Product

United States

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